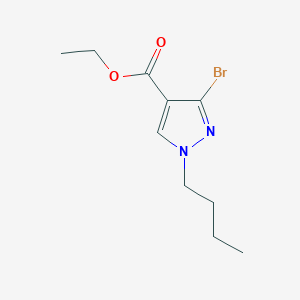

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15846060

Molecular Formula: C10H15BrN2O2

Molecular Weight: 275.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15BrN2O2 |

|---|---|

| Molecular Weight | 275.14 g/mol |

| IUPAC Name | ethyl 3-bromo-1-butylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H15BrN2O2/c1-3-5-6-13-7-8(9(11)12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |

| Standard InChI Key | ZNLZYNSQIDLZPY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C=C(C(=N1)Br)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring with three distinct substituents:

-

1-Butyl group: A four-carbon alkyl chain attached to the ring’s nitrogen at position 1.

-

3-Bromo substituent: A bromine atom at position 3, enhancing electrophilicity for substitution reactions.

-

4-Ethyl ester: An ethoxycarbonyl group at position 4, offering sites for hydrolysis or transesterification .

The IUPAC name, ethyl 3-bromo-1-butylpyrazole-4-carboxylate, reflects this substitution pattern. The SMILES notation O=C(C1=CN(CCCC)N=C1Br)OCC and InChIKey YSWYTUHCFSOEDO-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.14 g/mol |

| CAS Number | 1399664-04-0 |

| XLogP3-AA | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Preparation

Synthetic Pathways

The synthesis of ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate typically involves multi-step protocols:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions generates the pyrazole core.

-

N-Alkylation: Introduction of the butyl group via alkylation of the pyrazole nitrogen using butyl halides in polar aprotic solvents like DMF .

-

Bromination: Electrophilic bromination at position 3 using bromine or N-bromosuccinimide (NBS) in acetic acid .

-

Esterification: Coupling of the carboxylic acid intermediate with ethanol via Fischer esterification or Steglich esterification .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| N-Alkylation | 1-Bromobutane, K₂CO₃, DMF, 80°C | 65–70% |

| Bromination | NBS, CH₃COOH, 0°C → rt | 85% |

| Esterification | Ethanol, DCC, DMAP, CH₂Cl₂ | 90% |

Reaction optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but sensitive to moisture and prolonged light exposure. It exhibits moderate solubility in organic solvents (e.g., ethyl acetate, dichloromethane) and limited solubility in water (<0.1 mg/mL at 25°C) .

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Decomposes above 200°C |

| LogP (Octanol-Water) | 3.1 (calculated) |

| Refractive Index | 1.512 (estimated) |

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom at position 3 is susceptible to substitution reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl pyrazoles, which are pharmacophores in kinase inhibitors .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic (NaOH/EtOH/H₂O) or acidic (HCl/EtOH) conditions to produce the carboxylic acid, a precursor for amide or acyl chloride derivatives.

Applications in Drug Discovery

Pyrazole derivatives are explored for their:

-

Anticancer Activity: Inhibition of tubulin polymerization or protein kinases.

-

Antimicrobial Effects: Disruption of bacterial cell wall synthesis .

-

Agrochemical Uses: Herbicidal and insecticidal properties via interference with metabolic pathways .

Ethyl 3-bromo-1-butyl-1H-pyrazole-4-carboxylate serves as a key intermediate in optimizing these activities through structural derivatization.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume